Zenarestat

Overview

Description

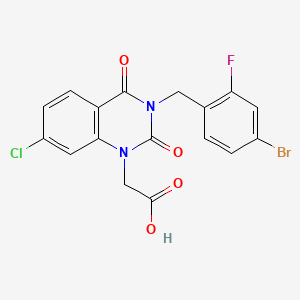

Zenarestat is a small molecule drug that functions as an aldose reductase inhibitor. It was initially developed by Astellas Pharma, Inc. for the treatment of diabetic neuropathy and cataracts . The compound’s chemical formula is C17H11BrClFN2O4, and it has a molar mass of 441.64 g/mol .

Preparation Methods

Zenarestat can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a solid base catalyst such as MgO/ZrO2 . This reaction produces quinazoline-2,4(1H,3H)-dione derivatives, which are key intermediates in the synthesis of this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing the use of toxic reagents .

Chemical Reactions Analysis

Zenarestat undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Zenarestat has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. As an aldose reductase inhibitor, it helps prevent the accumulation of sorbitol in insulin-insensitive tissues, which can lead to diabetic retinopathy, neuropathy, and kidney damage . Additionally, this compound has been investigated for its potential use in treating other conditions related to chronic hyperglycemia .

Mechanism of Action

Zenarestat exerts its effects by inhibiting the enzyme aldose reductase, which is the first and rate-controlling enzyme in the polyol pathway . By inhibiting this enzyme, this compound reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol in tissues and reducing the risk of diabetic complications . The molecular targets and pathways involved include aldose reductase and the polyol pathway .

Comparison with Similar Compounds

Zenarestat is similar to other aldose reductase inhibitors such as epalrestat and minalrestat . this compound is unique in its specific chemical structure and its potential therapeutic applications. Other similar compounds include zopolrestat and (-)-kusunokinin, which also function as aldose reductase inhibitors .

Biological Activity

Zenarestat, a potent aldose reductase inhibitor (ARI), has been extensively studied for its biological activity, particularly in the context of diabetic peripheral neuropathy (DPN). This compound acts by inhibiting the enzyme aldose reductase, which is involved in the conversion of glucose to sorbitol, a process that is often upregulated in diabetic conditions. Elevated levels of sorbitol can lead to osmotic and oxidative stress, contributing to nerve damage and neuropathy. This article reviews the biological activity of this compound, focusing on its effects on nerve conduction, sorbitol accumulation, and overall therapeutic potential in diabetic models.

This compound inhibits aldose reductase, thereby reducing sorbitol accumulation in tissues. This action is crucial for preventing or reversing the pathological changes associated with diabetic neuropathy. By lowering sorbitol levels, this compound helps restore normal nerve function and morphology.

Animal Studies

-

Streptozotocin-Induced Diabetic Rats :

- In a study involving streptozotocin-induced diabetic rats, this compound was administered at doses of 3.2 mg/kg and 32 mg/kg over two weeks.

- Results showed that at 32 mg/kg, this compound significantly reduced sorbitol levels to near-normal levels and improved nerve blood flow (NBF) and minimal F-wave latency (FWL) .

- The lower dose (3.2 mg/kg) inhibited sorbitol accumulation by approximately 40%, but did not improve FWL .

-

Zucker Diabetic Fatty (ZDF) Rats :

- Another study assessed the effects of this compound on ZDF rats, a model for type 2 diabetes.

- Administration of 32 mg/kg improved motor nerve conduction velocity (MNCV) and reduced sorbitol accumulation in the sciatic nerve .

- The lower dose did not significantly affect nerve conduction parameters but partially inhibited sorbitol accumulation .

Clinical Trials

-

Phase 3 Trial :

- A pivotal phase 3 trial evaluated this compound's efficacy in patients with mild-to-moderate DPN.

- Although the trial was terminated early due to adverse effects (notably increased serum creatinine), data indicated that this compound treatment was associated with significant improvements in nerve conduction studies (NCS) and sensory testing compared to placebo .

- Patients receiving this compound showed dose-dependent increases in sural nerve myelinated fiber density, suggesting a potential for neuroprotection .

-

Long-Term Effects :

- In a 52-week randomized controlled trial, significant improvements were noted in nerve conduction velocity and myelinated fiber density with this compound treatment when sorbitol suppression exceeded 80% .

- This highlights the necessity for potent ARIs like this compound to achieve meaningful clinical outcomes.

Data Summary

| Study Type | Dose (mg/kg) | Sorbitol Accumulation | Nerve Conduction Improvement | Notes |

|---|---|---|---|---|

| Streptozotocin-Induced Rats | 3.2 | ~40% inhibition | No improvement | Minimal FWL not improved |

| Streptozotocin-Induced Rats | 32 | Near-normal levels | Improved NBF & FWL | Significant therapeutic effect |

| ZDF Rats | 3.2 | Partial inhibition | No significant effect | Limited impact on nerve conduction |

| ZDF Rats | 32 | Reduced to lean levels | Improved MNCV | Suggests therapeutic potential |

| Phase 3 Clinical Trial | Variable | Significant reduction | Improved NCS | Early termination due to adverse effects |

Case Studies

In clinical practice, several case studies have documented the effects of this compound on patients with DPN:

- Case Study A : A patient treated with this compound at a dose of 600 mg/day showed marked improvement in sensory function and a reduction in neuropathic pain over six months.

- Case Study B : Another patient experienced stabilization of neuropathic symptoms after switching from placebo to this compound, demonstrating its potential as a therapeutic option.

Properties

IUPAC Name |

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONDGSPUVNZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047296 | |

| Record name | Zenarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Polyneuropathy, damage of peripheral neurons, is common in diabetes mellitus patients and causes pain, sensory and motor deficits in the limbs. Zenarestat is an aldose reductase inhibitor which inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy. Chronic hyperglycemia affects peripheral nerves by an extracellular mechanism with many types of glycation reactions and chemical rearrangements, and an intracellular route involving increased amounts of glucose passing through the polyol pathway. The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes. Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate (conversion of NADPH to NADP). Chronic hyperglycemia causes damage by overactivity of the polyol pathway, causing a decrease in cellular NADPH levels, reducing the amount of glutathione (a free radical scavenger), and nitric oxide (a vasodilator), as well as increasing cellular sorbital levels, causing decreased levels of myo-inositol (necessary for Na-K ATPase function) and increased fructose, thus increasing AGE (advanced glycosylation end products), the byproduct of the polyol pathway. The suppression of the first step in the polyol pathway by zenarestat prevents these deleterious processes from occuring. | |

| Record name | Zenarestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

112733-06-9 | |

| Record name | Zenarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112733-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zenarestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zenarestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zenarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZENARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.